5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride
Overview
Description
5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride typically involves the cyclization of appropriate hydrazide derivatives. One common method involves the reaction of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . Another approach involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride has several scientific research applications:
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its potential antipsychotic effects are attributed to its ability to interact with dopamine and serotonin receptors in the central nervous system . The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
5-(4-Amino-3-ethyl-2-thioxo-2,3-dihydrothiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione: Exhibits antiviral activity against various viruses.
5-(3,5-Dibromophenyl)-1,3,4-oxadiazol-2-amine: Shows antibacterial and antifungal properties.
4-Benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone: A potent antitubercular agent.
Uniqueness
5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring and an oxadiazole moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-piperidin-4-yl-3H-1,3,4-oxadiazol-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c11-7-10-9-6(12-7)5-1-3-8-4-2-5;;/h5,8H,1-4H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKSFLWVQISVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNC(=O)O2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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